molecular formula C14H16N4O B10961493 1-ethyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10961493
M. Wt: 256.30 g/mol
InChI Key: CBNLGJCIYDXDCV-UHFFFAOYSA-N
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Description

1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes an ethyl group, a methylene bridge, and a carboxamide group, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with an appropriate amine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethyl-4-[(2-methylphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O/c1-3-18-13(14(15)19)12(9-17-18)16-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3,(H2,15,19)

InChI Key

CBNLGJCIYDXDCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N=CC2=CC=CC=C2C)C(=O)N

Origin of Product

United States

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